TRPV4 Antagonist Potency: Target Compound vs. GSK3395879 (Benchmark Lead)
The target compound is a structural congener within the pyrrolidine sulfonamide series that produced GSK3395879. While the literature reports a human TRPV4 IC50 of approximately 1 nM for the optimized lead GSK3395879 under recombinant cell-based assays [1], no direct, publicly available IC50 value has been identified for the specific 3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide compound in the same assay system. The position and electronic properties of the 3-chloro substituent are known to influence binding within the TRPV4 pocket based on the reported SAR trends, but the degree to which this specific modification recapitulates the potency of the lead molecule remains unquantified in peer-reviewed literature [1].
| Evidence Dimension | Human TRPV4 antagonist IC50 |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | GSK3395879 (optimized lead): IC50 ≈ 1 nM (human recombinant TRPV4) |
| Quantified Difference | Unquantified; based on SAR trends, potency may be reduced relative to the optimized lead |
| Conditions | Human recombinant TRPV4 expressed in CHO-K1 cells; antagonist activity assessed via blockade of agonist-induced calcium mobilization (FLIPR assay) |
Why This Matters
Procurement for TRPV4 antagonist applications requires confirmation that the selected compound achieves the potency benchmark established by the lead series; without direct data, users must independently validate the functional IC50.
- [1] Brnardic, E. J., Ye, G., Brooks, C. A., Donatelli, C. A., Barton, L. S., McAtee, J. J., ... & Lawhorn, B. G. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9738-9755. View Source
